molecular formula C13H14N2O2 B14653858 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-B)indole-3-carboxylic acid, trans-(-)- CAS No. 42438-72-2

2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-B)indole-3-carboxylic acid, trans-(-)-

Cat. No.: B14653858
CAS No.: 42438-72-2
M. Wt: 230.26 g/mol
InChI Key: ZUPHXNBLQCSEIA-HQJQHLMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole structure . The reaction conditions often include refluxing in acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- is unique due to its specific stereochemistry and its broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

42438-72-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)/t7-,11+/m1/s1

InChI Key

ZUPHXNBLQCSEIA-HQJQHLMTSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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